![molecular formula C6H5N5S B14193601 3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine CAS No. 831218-37-2](/img/structure/B14193601.png)
3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine typically involves the reaction of 3-substituted 1,2,4-triazines with appropriate reagents . One common method includes the reaction of 3-substituted 1,2,4-triazines with nitronate anions, leading to the formation of oximes, which are then further transformed into the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles, leading to the substitution of the methylsulfanyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less documented.
Common Reagents and Conditions
Nitronate Anions: Used in nucleophilic substitution reactions.
Boronic Acids: Utilized in Suzuki-type reactions to form 3-aryl-1,2,4-triazines.
Major Products Formed
Oximes: Formed during the initial stages of synthesis.
3-Aryl-1,2,4-Triazines: Produced through Suzuki-type reactions.
科学的研究の応用
3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antiviral and antimicrobial activities.
Medicine: Explored for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to interfere with nucleic acid synthesis and protein function . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cellular processes .
類似化合物との比較
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazine: Known for its antiviral activity.
Tetrazolo[1,5-b][1,2,4]triazine: Exhibits significant anticancer properties.
Triazolo[4,3-b][1,2,4]triazine: Shows potential as a therapeutic agent against various diseases.
Uniqueness
3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine stands out due to its unique methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
特性
CAS番号 |
831218-37-2 |
|---|---|
分子式 |
C6H5N5S |
分子量 |
179.21 g/mol |
IUPAC名 |
3-methylsulfanylpyrazino[2,3-e][1,2,4]triazine |
InChI |
InChI=1S/C6H5N5S/c1-12-6-9-4-5(10-11-6)8-3-2-7-4/h2-3H,1H3 |
InChIキー |
LEKFDDZTDKGKGB-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=NC=CN=C2N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B14193530.png)
![1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B14193537.png)
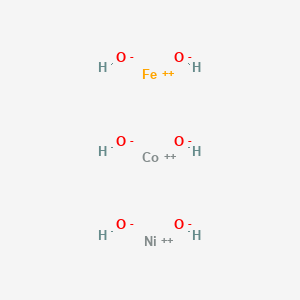

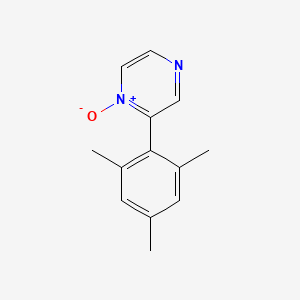
![Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-](/img/structure/B14193548.png)
![3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione](/img/structure/B14193550.png)
![4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid](/img/structure/B14193559.png)
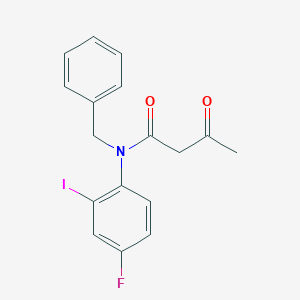
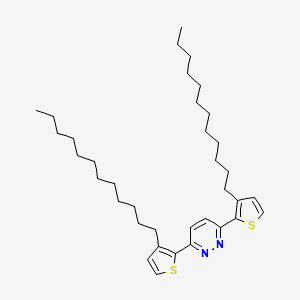
![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate](/img/structure/B14193570.png)
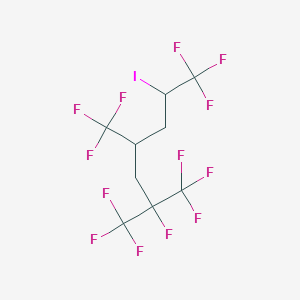
![1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193589.png)

